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Introduction

The correct folding of proteins is paramount to their biological function. In the production of
recombinant proteins, overexpression in systems like E. coli often leads to the formation of
insoluble and inactive protein aggregates known as inclusion bodies. The recovery of active
protein from these aggregates requires a two-step process: solubilization of the inclusion
bodies using denaturants, followed by a refolding process where the denaturant is removed,
allowing the protein to assume its native conformation. A significant challenge in this process is
the tendency of protein folding intermediates to aggregate, leading to low recovery vyields.
Polyethylene glycol (PEG), particularly PEG 8000, has emerged as a valuable tool in protein
refolding by acting as a chemical chaperone that can suppress aggregation and enhance the
yield of correctly folded, active protein.

This document provides detailed application notes and protocols for the use of PEG 8000 in
protein refolding, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism by which PEG 8000 facilitates protein refolding is through the principle
of preferential exclusion. As a polymer, PEG 8000 is preferentially excluded from the surface of
the protein, which increases the chemical potential of the unfolded or partially folded protein
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chains. This thermodynamic stress favors a more compact, folded state to minimize the surface
area exposed to the PEG-containing solvent.

Additionally, PEG can interact with hydrophobic patches on the surface of protein folding
intermediates. This interaction can prevent the intermolecular aggregation that is often
mediated by exposed hydrophobic regions. By stabilizing these intermediates, PEG 8000
provides a more favorable environment for productive folding pathways to proceed. Some
studies also suggest that PEG can have a stabilizing effect on the final native protein structure.

[1112]
Key Advantages of Using PEG 8000 in Protein
Refolding

 Increased Refolding Yield: By suppressing aggregation, PEG 8000 can significantly increase
the recovery of active, correctly folded protein.

o Cost-Effective: Compared to more complex refolding systems, PEG 8000 is a relatively
inexpensive additive.

» Versatility: PEG has been shown to be effective for a variety of proteins.[1]

e Simple to Use: The integration of PEG 8000 into standard refolding protocols is
straightforward.

Quantitative Data on Protein Refolding with PEG

The effectiveness of PEG in enhancing protein refolding has been demonstrated for several
proteins. The following tables summarize quantitative data from published studies.

Table 1: Effect of PEG on the Refolding of Recombinant Human Deoxyribonuclease (rhDNAse)
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Table 2: Effect of PEG 8000 on the Recovery of Lactate Dehydrogenase (LDH) Activity

Recovery of

Enzymatic
Process Condition Additive Activity and Reference
Tetrameric
Structure
Lyophilization with saccharide None 60-80% [3]
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Experimental Protocols
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The optimal conditions for protein refolding using PEG 8000 are protein-specific and often
require empirical optimization. Below are a general protocol and a more specific example
based on published data.

General Protocol for Protein Refolding by Dilution Using
PEG 8000

This protocol outlines a general workflow for refolding a protein from solubilized inclusion
bodies.

1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by
centrifugation. b. Wash the inclusion bodies to remove contaminating proteins and cellular
debris. c. Solubilize the washed inclusion bodies in a buffer containing a high concentration of a
denaturant (e.g., 6 M Guanidine Hydrochloride (GuHCI) or 8 M Urea) and a reducing agent
(e.g., 20 mM DTT or B-mercaptoethanol) if the protein contains cysteine residues.

2. Refolding by Dilution: a. Prepare a refolding buffer. The composition of this buffer is critical
and should be optimized. A typical starting point is:

o Buffer system (e.g., 50 mM Tris-HCI, pH 7.5-8.5)

o PEG 8000 (start with a concentration range of 0.5% to 2% w/v)

e L-Arginine (0.4 M to 1 M) to further suppress aggregation

o Aredox shuffling system (e.g., a combination of reduced and oxidized glutathione,
GSH/GSSG, typically at a molar ratio of 5:1 to 10:1) if disulfide bond formation is required. b.
Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 20 to
100-fold is common. The final protein concentration in the refolding buffer should be low,
typically in the range of 10-100 pg/mL, to minimize aggregation. c. Incubate the refolding
mixture at a controlled temperature (often 4°C or room temperature) with gentle stirring for a
period ranging from a few hours to overnight.

3. Analysis of Refolding Efficiency: a. Assess the recovery of soluble protein by measuring the
protein concentration in the supernatant after centrifugation to remove any aggregated protein.
b. Characterize the refolded protein using techniques such as:

e Size Exclusion Chromatography (SEC): To analyze the monomeric state and detect
aggregates.
o Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure.
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o Activity Assays: To determine the biological activity of the refolded protein.

Specific Protocol: Refolding of Recombinant Human
Deoxyribonuclease (rhDNAse) from E. coli Inclusion
Bodies

This protocol is adapted from published data on the refolding of rhDNAse.[1]

1. Solubilization: a. Solubilize rhDNAse inclusion bodies in 8 M Urea, 50 mM Tris-HCI, pH 8.0,
1 mMDTT.

2. Refolding: a. Prepare the refolding buffer: 4 M Urea, 50 mM Tris-HCI, pH 8.0, containing
PEG 3350 at a concentration that results in a final PEG to rhDNAse molar ratio of 10:1. (Note:
While the original study used PEG 3350, PEG 8000 can be tested as an alternative, and the
optimal molar ratio may need to be determined empirically). b. Dilute the solubilized rhDNAse
solution into the refolding buffer to a final protein concentration of 0.10 mg/mL. c. Incubate the
refolding mixture at room temperature for 12-24 hours with gentle agitation.

3. Analysis: a. Centrifuge the refolding mixture to pellet any aggregated protein. b. Measure the
concentration of the supernatant to determine the yield of soluble protein. c. Perform a DNAse
activity assay to quantify the recovery of active enzyme.

Visualizations

Experimental Workflow for Protein Refolding using PEG
8000
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Caption: General workflow for protein refolding using PEG 8000.
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Proposed Mechanism of PEG 8000 in Preventing
Aggregation
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Caption: Role of PEG 8000 in preventing aggregation of folding intermediates.

Conclusion

PEG 8000 is a powerful and practical additive for improving the efficiency of protein refolding.
By understanding its mechanism of action and following a systematic approach to optimize its
use, researchers can significantly enhance the recovery of active, correctly folded proteins from
inclusion bodies. The protocols and data presented here provide a solid foundation for the
successful application of PEG 8000 in protein refolding workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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